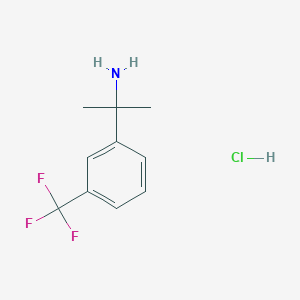

2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMYHDYEUFIHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439900-32-9 | |

| Record name | Benzenemethanamine, α,α-dimethyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride

This guide provides a detailed exploration of viable and robust synthetic pathways for 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. This molecule is a primary amine featuring a tertiary carbon center attached to the aromatic ring, a structure that dictates specific strategic considerations in its synthesis. While literature often focuses on its isomer, fenfluramine, the principles of modern organic synthesis allow for the design of efficient routes to this specific target. We will dissect the key chemical transformations, explain the rationale behind methodological choices, and provide detailed protocols for researchers in drug development and chemical synthesis.

Retrosynthetic Analysis and Strategic Overview

The target molecule, this compound, presents a clear central challenge: the construction of a quaternary carbon center bearing both the phenyl ring and an aminomethyl group precursor. A logical retrosynthetic analysis disconnects the carbon-nitrogen bond, identifying the corresponding ketone, 3-(trifluoromethyl)acetophenone, as a pivotal and commercially available starting material.

Our strategic approach will focus on two primary, high-fidelity pathways originating from this key intermediate:

-

Pathway A: Synthesis via Oxime Reduction: A classic and reliable method for converting ketones to primary amines while avoiding the over-alkylation issues common in direct amination.

-

Pathway B: Synthesis via the Ritter Reaction: An elegant method particularly suited for creating amines at tertiary carbon centers, proceeding through a tertiary alcohol intermediate.

Caption: Retrosynthetic pathways for the target molecule.

Pathway A: Ketone Oximation and Subsequent Reduction

This pathway is a robust and highly controlled method for the synthesis of primary amines from ketones. It circumvents the challenges of direct reductive amination with ammonia, which can be low-yielding and produce significant secondary amine impurities.

Causality and Mechanistic Insight

The strategy involves two distinct, high-yielding steps. First, the ketone is converted to its corresponding oxime using hydroxylamine. The oxime is a stable intermediate that contains the requisite nitrogen atom. The second step involves the reduction of the C=N double bond of the oxime to a C-N single bond, yielding the primary amine. Catalytic hydrogenation is often the method of choice for this reduction due to its clean reaction profile and high efficiency, a technique also employed in related amine syntheses[1].

Caption: Workflow for the synthesis via oxime reduction.

Experimental Protocol: Pathway A

Step 1: Synthesis of 3-(Trifluoromethyl)acetophenone Oxime

-

To a stirred solution of 3-(trifluoromethyl)acetophenone (1.0 eq) in ethanol (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime, which can be used directly in the next step or purified by recrystallization.

Step 2: Reduction of the Oxime to 2-(3-(Trifluoromethyl)phenyl)propan-2-amine

-

Charge a pressure-rated hydrogenation vessel with the 3-(trifluoromethyl)acetophenone oxime (1.0 eq), palladium on carbon (10% Pd, 1-5 mol%), and a solvent such as methanol or ethanol.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). The use of hydrogen gas requires specialized equipment and adherence to strict safety protocols.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until hydrogen uptake ceases.

-

Carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a suitable solvent, such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH is acidic (pH ~2-3).

-

The hydrochloride salt will precipitate. Stir the resulting slurry in the cold for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Pathway B: The Ritter Reaction

The Ritter reaction is a powerful transformation for preparing amines on tertiary carbon atoms. It proceeds by trapping a stable tertiary carbocation intermediate with a nitrile, which, after hydrolysis, yields the desired amine.

Causality and Mechanistic Insight

This pathway begins with the synthesis of a tertiary alcohol, 2-(3-(trifluoromethyl)phenyl)propan-2-ol. This is readily achieved via the Grignard reaction between 3-(trifluoromethyl)acetophenone and a methyl Grignard reagent. In the presence of a strong acid, this alcohol eliminates water to form a resonance-stabilized tertiary benzylic carbocation. This electrophilic intermediate is then intercepted by the lone pair of a nitrile (the nucleophile), forming a nitrilium ion. Subsequent hydration and tautomerization yield a stable N-substituted amide, which is finally hydrolyzed to the primary amine.

Caption: Workflow for the synthesis via the Ritter reaction.

Conceptual Protocol: Pathway B

-

Grignard Reaction: React 3-(trifluoromethyl)acetophenone with methylmagnesium bromide in an ethereal solvent (e.g., THF, diethyl ether) to synthesize the tertiary alcohol, 2-(3-(trifluoromethyl)phenyl)propan-2-ol.

-

Ritter Reaction: Slowly add the tertiary alcohol to a cold, stirred mixture of a nitrile (e.g., sodium cyanide or acetonitrile) and a strong protic acid (e.g., concentrated sulfuric acid).

-

Hydrolysis: After the reaction is complete, carefully quench the mixture with water/ice and perform a workup. The resulting amide intermediate is then hydrolyzed under either acidic or basic conditions to afford the primary amine.

-

Salt Formation: The amine is converted to its hydrochloride salt as described in Pathway A.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route in a drug development context depends on factors like safety, scalability, cost, and impurity profile.

| Feature | Pathway A: Oxime Reduction | Pathway B: Ritter Reaction |

| Key Precursor | 3-(Trifluoromethyl)acetophenone | 3-(Trifluoromethyl)acetophenone |

| Key Transformation | Oximation & Catalytic Hydrogenation | Grignard Reaction & Ritter Reaction |

| Number of Steps | 3 (Oximation, Reduction, Salt Formation) | 4 (Grignard, Ritter, Hydrolysis, Salt Formation) |

| Key Reagents | Hydroxylamine, H₂, Pd/C | MeMgBr, NaCN/CH₃CN, H₂SO₄ |

| Safety Concerns | Handling of pressurized hydrogen gas. | Use of pyrophoric Grignard reagents; handling of highly toxic cyanides and corrosive strong acids. |

| Advantages | Generally clean reactions; well-established reduction methods. | Excellent for tertiary amine synthesis; avoids direct amination issues. |

| Disadvantages | Potential for catalyst contamination with palladium[2]. Hydrogenation requires specialized equipment. | Requires careful handling of hazardous materials. Grignard reaction is moisture-sensitive. |

Conclusion for the Research Professional

Both the oxime reduction and Ritter reaction pathways offer viable and scientifically sound strategies for the synthesis of this compound. The Oxime Reduction Pathway is often favored for its operational simplicity and cleaner reaction profile, provided the necessary high-pressure hydrogenation equipment is available. The Ritter Reaction is a powerful alternative, particularly elegant for this specific molecular architecture, but carries a higher hazard profile due to the reagents involved.

The selection of a final, optimized pathway for industrial-scale production would necessitate a thorough process safety review and a cost-of-goods analysis. The methods described herein provide a robust foundation for laboratory-scale synthesis and further process development.

References

- Google Patents. (n.d.). New method for synthesis of fenfluramine, and new compositions comprising it. (US20180208543A1).

-

New Drug Approvals. (2021, February 21). Fenfluramine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Fenfluramine composition and preparation method thereof. (CN108883399B).

- Google Patents. (n.d.). Fenfluramine compositions and methods of preparing the same. (EP3393655B1).

- Googleapis.com. (2015, November 23). NEW METHOD FOR SYNTHESIS OF FENFLURAMINE, OF ISOMERS THEROF AND/OR OF ANALOGS THEREOF, AND NEW COMPOSITIONS COMPRISING IT.

- Google Patents. (n.d.). New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it. (EP3170807A1).

- Google Patents. (n.d.). Fenfluramine compositions and methods of preparing the same. (US10947183B2).

- Google Patents. (n.d.). Fenfluramine compositions and methods of preparing the same. (US20170174613A1).

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

IOP Publishing. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Improved method for the synthesis of substituted formylamines and substituted amines. (CA2695203A1).

Sources

2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride CAS number 1645-10-9

An In-Depth Technical Guide to 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (CAS 1645-10-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS Number: 1645-10-9). As a substituted phenethylamine, this compound holds significant interest as a structural motif and building block in medicinal chemistry and drug discovery. The strategic placement of a trifluoromethyl (CF₃) group on the phenyl ring profoundly influences its physicochemical properties and, by extension, its potential biological activity. This document delves into the compound's chemical properties, synthesis methodologies, analytical characterization, hypothesized pharmacological profile, and applications in research, providing a foundational resource for professionals in the field.

Core Chemical Identity and Physicochemical Properties

2-(3-(Trifluoromethyl)phenyl)propan-2-amine is a primary amine featuring a propane-2-amine backbone attached to a benzene ring substituted at the meta-position with a trifluoromethyl group.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it more suitable for research and development applications.

The trifluoromethyl group is a critical feature, acting as a lipophilic electron-withdrawing group. This substitution can significantly enhance metabolic stability by blocking potential sites of oxidation and can modulate the compound's interaction with biological targets.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1645-10-9 | [3] |

| Molecular Formula | C₁₁H₁₄F₃N · HCl | [3] |

| Molecular Weight | 253.69 g/mol | [4] |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | [1] |

| Synonyms | 1-(3-TRIFLUOROMETHYLPHENYL)-1-METHYLETHYLAMINE HCl | [1] |

| Appearance | Typically a solid (crystalline or powder) | [5] |

| Molecular Weight (Free Base) | 203.20 g/mol | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through multi-step organic transformations. A common and logical pathway involves the reductive amination of a corresponding ketone precursor.

Generalized Synthetic Pathway

The synthesis often commences from commercially available 1-(3-trifluoromethyl)phenyl-propan-2-one. This ketone serves as the direct precursor for introducing the amine functionality.

Experimental Protocol: Reductive Amination of 1-(3-(Trifluoromethyl)phenyl)propan-2-one

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-(trifluoromethyl)phenyl)propan-2-one in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in excess to the flask.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques like TLC or GC-MS.

-

Reduction: Once imine formation is substantial, introduce a reducing agent. Sodium borohydride (NaBH₄) is a common choice for this transformation due to its selectivity and mild reaction conditions.[6] The reducing agent should be added portion-wise to control the reaction temperature.

-

Workup and Purification: After the reaction is complete, quench any remaining reducing agent with a careful addition of water or dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude amine can be purified using column chromatography.

-

Salt Formation: Dissolve the purified free-base amine in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (often as a solution in the same solvent) to precipitate the this compound salt.

-

Isolation: Collect the precipitated salt by filtration, wash with a cold, non-polar solvent to remove impurities, and dry under vacuum.

Sources

- 1. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | 1645-10-9 [sigmaaldrich.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]

Molecular structure of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

An In-depth Technical Guide to the Molecular Structure of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical characterization of this compound (CAS RN: Not available for hydrochloride salt; Free Base: 153390-61-5). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's chemical nature. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds and foundational chemical principles to propose robust protocols for its synthesis and characterization. We will delve into predictive analyses of its spectroscopic signatures and provide detailed, field-proven methodologies for its empirical study.

Introduction and Nomenclature

This compound is a primary amine-containing organic molecule. It is crucial to distinguish it from the well-known, structurally similar pharmaceutical compound, Fenfluramine hydrochloride.[1] The latter is a secondary amine, N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, and has a different substitution pattern on the propane chain.[2] The subject of this guide, a primary amine, possesses distinct chemical properties and, potentially, a different pharmacological profile.

The core structure consists of a propane-2-amine backbone where the C2 carbon is attached to a benzene ring. This phenyl group is substituted at the meta-position (C3) with a trifluoromethyl (-CF3) group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

This guide will provide a detailed exposition of its molecular characteristics, a proposed synthetic pathway, and comprehensive, step-by-step protocols for its structural elucidation using modern analytical techniques.

Physicochemical and Molecular Properties

The fundamental properties of the free base, 2-[3-(Trifluoromethyl)phenyl]propan-2-amine, have been computed and are available in public chemical databases.[3] The properties of the hydrochloride salt can be inferred from the free base.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₁₀H₁₂F₃N | C₁₀H₁₃ClF₃N | [3] |

| Molecular Weight | 203.20 g/mol | 239.66 g/mol | [3] |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]propan-2-amine | 2-[3-(trifluoromethyl)phenyl]propan-2-aminium chloride | [3] |

| CAS Number | 153390-61-5 | Not Assigned | [3] |

| SMILES | CC(C)(C1=CC(=CC=C1)C(F)(F)F)N | CC(C)(C1=CC(=CC=C1)C(F)(F)F)N.Cl | [3] |

| InChIKey | YEGWNHBRMASMGR-UHFFFAOYSA-N | Inferred from free base | [3] |

Proposed Synthesis Workflow

A plausible and efficient synthesis of this compound can be envisioned starting from 3'-(Trifluoromethyl)acetophenone, a commercially available starting material. The proposed workflow involves a Ritter reaction, a well-established method for the synthesis of tertiary carbinamines.

Detailed Synthesis Protocol:

-

Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-ol

-

To a solution of 3'-(Trifluoromethyl)acetophenone (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.

-

-

Step 2: Synthesis of N-(1-(3-(Trifluoromethyl)phenyl)-1-methylethyl)acetamide

-

Dissolve the crude 2-(3-(Trifluoromethyl)phenyl)propan-2-ol (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3x), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the acetamide intermediate.

-

-

Step 3: Hydrolysis to 2-(3-(Trifluoromethyl)phenyl)propan-2-amine

-

To the crude acetamide, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

-

Cool the reaction to room temperature and basify with a 50% aqueous sodium hydroxide solution until pH > 12.

-

Extract the free base with diethyl ether (3x), dry the combined organic layers over anhydrous potassium carbonate, and concentrate under reduced pressure.

-

-

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

To this solution, add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Structural Elucidation: A Predictive and Methodological Approach

Due to the absence of published experimental data, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and outlines the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The formation of the hydrochloride salt will cause a downfield shift in the signals of protons near the ammonium group.[4]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Prediction |

| -C(CH₃)₂ | ~1.6 | ~25 | Based on similar isopropyl groups attached to a quaternary carbon. |

| -C(CH₃)₂ | ~55 | ~55 | Quaternary carbon attached to the phenyl ring and amine. |

| Phenyl C-H | 7.5-7.8 | 123-132 | Aromatic region, with splitting patterns indicative of a 1,3-disubstituted ring. |

| Phenyl C-CF₃ | - | ~130 (q, J ≈ 30 Hz) | Coupling with fluorine atoms will result in a quartet. |

| -CF₃ | - | ~124 (q, J ≈ 270 Hz) | Large coupling constant characteristic of a trifluoromethyl group. |

| -NH₃⁺ | ~8.5 (broad) | - | Broad signal due to proton exchange and quadrupolar relaxation. |

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a spectral width of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.

-

Employ a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR (for confirmation):

-

Perform COSY (Correlation Spectroscopy) to establish H-H correlations.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecular skeleton.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Predicted Mass Spectrometry Fragmentation (Electron Ionization):

| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 203 | [C₁₀H₁₂F₃N]⁺ | - | Molecular ion of the free base [M]⁺ |

| 188 | [C₁₀H₉F₃]⁺ | •CH₃ | Loss of a methyl radical (α-cleavage) |

| 145 | [C₇H₄F₃]⁺ | •C₃H₈N | Benzylic cleavage with loss of the propan-2-amine radical |

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the free base in a volatile organic solvent like methanol or dichloromethane. The hydrochloride salt is not suitable for direct GC-MS analysis due to its low volatility. The free base can be generated by neutralizing an aqueous solution of the salt and extracting it into an organic solvent.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet at 250 °C.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the absolute configuration of chiral centers (if any).

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Obtain a high-purity sample of this compound.

-

Attempt crystallization from various solvents and solvent mixtures (e.g., ethanol, methanol/diethyl ether, isopropanol) using techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging, rate-limiting step.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

-

Potential Pharmacological Context

The structural motif of a phenethylamine derivative is common in many centrally active compounds. The presence of a trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, potentially increasing blood-brain barrier penetration. Preliminary investigations into similar compounds, such as 2-(3-(trifluoromethoxy)phenyl)propan-2-amine, suggest potential interactions with neurotransmitter systems, including dopamine and serotonin pathways.[5] However, without empirical data, the pharmacological profile of this compound remains speculative and requires dedicated investigation.

Conclusion

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19425273, 2-[3-(Trifluoromethyl)phenyl]propan-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3337, Fenfluramine. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(3-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69724006. Retrieved from [Link]

- Google Patents. (n.d.). US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18695745. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157071953. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 2-(trifluoromethyl)-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91452, Fenfluramine Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46864224. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-(Trifluoromethyl)phenyl)-2-methylamino-propan-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66611895. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine [smolecule.com]

An In-depth Technical Guide to the Solubility of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride

This guide provides a comprehensive technical overview of the solubility of 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties and a detailed methodology for the experimental determination of its solubility. In the absence of extensive public data for this specific salt, this guide emphasizes the principles and practical steps required to generate reliable solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API). For a compound like this compound, understanding its solubility in various aqueous and organic media is a prerequisite for any meaningful preclinical or clinical development. The trifluoromethyl group, a common moiety in modern pharmaceuticals, significantly influences properties like lipophilicity and metabolic stability, which in turn affect solubility.[1][2] This guide will provide the necessary theoretical framework and experimental protocols to thoroughly characterize this important parameter.

Physicochemical Properties of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine and its Hydrochloride Salt

While experimental data for the hydrochloride salt is scarce, we can infer key properties from the free base and established chemical principles. These parameters are crucial for designing solubility experiments and interpreting the results.

The free base, 2-[3-(trifluoromethyl)phenyl]propan-2-amine, has the following computed properties:

| Property | Value | Source |

| Molecular Weight | 203.20 g/mol | PubChem[3] |

| XLogP3-AA (logP) | 2.4 | PubChem[3] |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]propan-2-amine | PubChem[3] |

For the Hydrochloride Salt:

-

pKa (Predicted): The pKa of the conjugate acid of the primary amine is critical for understanding its pH-dependent solubility. Primary amines of this type typically have a pKa in the range of 9.5 to 10.5. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring will slightly decrease the basicity of the amine, leading to a lower pKa. A reasonable estimate for the pKa of 2-(3-(trifluoromethyl)phenyl)propan-2-amine would be in the range of 9.0 - 10.0 . Accurate prediction can be achieved using quantum mechanical and machine learning methods.[4][5][6][7]

-

Aqueous Solubility: As a hydrochloride salt of a primary amine, the compound is expected to be significantly more soluble in acidic to neutral aqueous solutions compared to its free base form. At a pH below its pKa, the ionized (protonated) form will predominate, which is generally more water-soluble. Conversely, as the pH increases above the pKa, the un-ionized free base will become the dominant species, leading to a sharp decrease in aqueous solubility.

The relationship between pH, pKa, and the solubility of a basic compound can be visualized as follows:

Caption: pH effect on the solubility of a basic amine hydrochloride.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This method involves equilibrating an excess of the solid compound in a specific solvent system over a set period and then measuring the concentration of the dissolved compound in the supernatant.

Principle

The shake-flask method establishes an equilibrium between the dissolved and undissolved solid phases of the compound. This ensures that the measured concentration represents the true thermodynamic solubility under the specified conditions, which is crucial for biopharmaceutical classification and formulation development.[9]

Materials and Equipment

-

Compound: this compound (solid form)

-

Solvents:

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (without pepsin), pH 1.2

-

Simulated Intestinal Fluid (without pancreatin), pH 6.8

-

Ethanol

-

Methanol

-

Propylene glycol

-

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

-

Step-by-Step Protocol: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point could be adding 5-10 mg of the compound to 1 mL of the solvent.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Separate the saturated solution (supernatant) from the solid material. This is a critical step to avoid overestimation of solubility.[9] Centrifugation (e.g., 10,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter is a robust method.

-

-

Sample Preparation for Analysis:

-

Carefully take an aliquot of the clear filtrate.

-

Dilute the aliquot with the mobile phase used for HPLC analysis to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

The overall workflow can be summarized in the following diagram:

Caption: Experimental workflow for solubility determination.

HPLC Quantification Method

A reverse-phase HPLC method is suitable for quantifying amine hydrochloride salts.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 254 nm, to be determined by UV scan).

-

Quantification: A calibration curve must be prepared using standards of this compound of known concentrations. The peak area of the analyte is plotted against its concentration to generate a linear regression model. It is important to use a buffer in the mobile phase to ensure consistent peak shape, as analyzing hydrochloride salts in an unbuffered mobile phase can lead to peak splitting.[10]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table.

Table 1: Solubility of this compound at 25°C

| Solvent System | pH | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Deionized Water | ||||

| 0.1 M HCl (pH ~1.2) | 1.2 | |||

| PBS | 7.4 | |||

| 0.1 M NaOH (pH ~13) | 13.0 | |||

| Ethanol | N/A | |||

| Propylene Glycol | N/A |

Interpretation:

-

Aqueous Solubility vs. pH: The data will likely show high solubility at low pH, which decreases as the pH approaches and surpasses the pKa of the compound. This pH-solubility profile is critical for predicting oral absorption.

-

Solubility in Organic Solvents: Solubility in solvents like ethanol and propylene glycol is important for developing liquid formulations for oral or parenteral administration.

Conclusion

This guide outlines a comprehensive approach to understanding and determining the solubility of this compound. By combining an understanding of its key physicochemical properties with a robust experimental methodology like the shake-flask method, researchers can generate the critical data needed to advance the development of this compound. The protocols and principles described herein provide a self-validating framework for obtaining accurate and reliable solubility data, forming a cornerstone for subsequent formulation and biopharmaceutical studies.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

da Costa, A. C. C., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 135-144. [Link]

-

PubChem. (n.d.). 2-[3-(Trifluoromethyl)phenyl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549. [Link]

-

Cole, D., et al. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]

-

Hamazaki, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13341. [Link]

-

Rowan. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. [Link]

-

Yasir, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2059. [Link]

-

Sola, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3334. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peerj.com [peerj.com]

- 5. optibrium.com [optibrium.com]

- 6. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 7. rowansci.substack.com [rowansci.substack.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

- 10. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

Spectroscopic Characterization of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the rationale behind the spectroscopic features, offering insights grounded in established chemical principles.

Introduction

This compound is a primary amine salt with a trifluoromethyl-substituted aromatic moiety. The structural elucidation and confirmation of such molecules are paramount in chemical synthesis and pharmaceutical development. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the chemical structure and purity of the compound. This guide will explore the predicted spectroscopic data for this compound and provide the foundational knowledge for its interpretation.

The molecular structure of this compound is presented below. The protonation of the primary amine to form the hydrochloride salt is a key feature influencing its spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | br s | 3H | -NH₃⁺ |

| ~7.90 | s | 1H | Ar-H |

| ~7.85 | d | 1H | Ar-H |

| ~7.75 | d | 1H | Ar-H |

| ~7.70 | t | 1H | Ar-H |

| ~1.70 | s | 6H | -C(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the ammonium protons, and the methyl protons.

-

Ammonium Protons (-NH₃⁺): The three protons on the positively charged nitrogen atom are expected to be deshielded and will likely appear as a broad singlet around 8.60 ppm. The broadness is a result of quadrupolar relaxation and exchange with any residual water in the DMSO-d₆ solvent.

-

Aromatic Protons (Ar-H): The trifluoromethyl group is a moderate deactivating and meta-directing group. The aromatic region is expected to show four signals corresponding to the four protons on the benzene ring. The proton ortho to the trifluoromethyl group and meta to the isopropylamine group is expected to be the most deshielded. The complex splitting patterns (singlet, doublet, triplet) arise from the spin-spin coupling between the aromatic protons.

-

Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a sharp singlet at approximately 1.70 ppm. The absence of coupling is due to the lack of adjacent protons.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~145.0 | s | Ar-C (quaternary) |

| ~131.5 | q (J ≈ 32 Hz) | Ar-C-CF₃ |

| ~130.0 | s | Ar-CH |

| ~129.5 | s | Ar-CH |

| ~125.0 | q (J ≈ 4 Hz) | Ar-CH |

| ~124.0 | q (J ≈ 272 Hz) | -CF₃ |

| ~123.5 | q (J ≈ 4 Hz) | Ar-CH |

| ~56.0 | s | -C(CH₃)₂ |

| ~26.0 | s | -C(CH₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons (Ar-C, Ar-CH): The aromatic region will display signals for the four CH carbons and the two quaternary carbons of the benzene ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The other aromatic carbons may also show smaller quartet splittings due to two- and three-bond C-F coupling.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will exhibit a characteristic quartet with a large coupling constant (¹JCF) of approximately 272 Hz.[1]

-

Aliphatic Carbons (-C(CH₃)₂, -C(CH₃)₂): The quaternary carbon of the isopropyl group is expected around 56.0 ppm, while the two equivalent methyl carbons will appear further upfield at approximately 26.0 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 125 MHz NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-160 ppm.

-

Use a pulse angle of 45-60 degrees.

-

A longer relaxation delay (e.g., 5-10 seconds) may be necessary for the full observation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate line broadening factor.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Strong, broad | N-H stretch (-NH₃⁺) |

| 2980-2900 | Medium | C-H stretch (aliphatic) |

| 1610, 1590, 1490 | Medium-Weak | C=C stretch (aromatic) |

| 1550-1500 | Medium | N-H bend (-NH₃⁺, asymmetric) |

| 1330-1100 | Strong | C-F stretch (-CF₃) |

| ~1160, ~1120 | Strong | C-F stretch (-CF₃) |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by absorptions from the ammonium group and the trifluoromethyl group.

-

N-H Stretching (-NH₃⁺): A very broad and strong absorption band is expected in the 3000-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium salt.[2] This broadness is due to hydrogen bonding.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups will appear as medium intensity bands between 2980 and 2900 cm⁻¹. Aromatic C-H stretches are typically weaker and appear above 3000 cm⁻¹.

-

N-H Bending (-NH₃⁺): The asymmetric N-H bending vibration of the ammonium group is expected to produce a medium intensity band in the 1550-1500 cm⁻¹ region.

-

C-F Stretching (-CF₃): The C-F stretching vibrations of the trifluoromethyl group are very strong and will appear as multiple intense bands in the 1330-1100 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For the hydrochloride salt, electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted MS Data (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 204.10 | 100 | [M+H]⁺ (protonated free amine) |

| 187.08 | 60 | [M+H - NH₃]⁺ |

| 145.04 | 20 | [M+H - NH₃ - C₃H₆]⁺ or [CF₃-C₆H₄]⁺ |

Interpretation of the Mass Spectrum:

Under positive ion ESI conditions, the hydrochloride salt will readily form the protonated free amine, [M+H]⁺, where M is the free amine.

-

Molecular Ion Peak ([M+H]⁺): The base peak is expected to be the protonated molecule of the free amine at an m/z corresponding to the molecular weight of the free amine (203.20 g/mol ) plus a proton, giving a value of approximately 204.10.

-

Fragmentation Pattern: A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃).[3][4] This would result in a significant fragment ion at m/z 187.08. Further fragmentation could involve the loss of propene or other rearrangements.

Caption: Plausible fragmentation pathway for 2-(3-(trifluoromethyl)phenyl)propan-2-amine in ESI-MS.

Experimental Protocol for MS Data Acquisition (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Operate the ESI source in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal.

-

Acquire spectra over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently verify the structure and purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

- Audisio, D., et al. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 44(6), 875-884.

- Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410.

- Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines.

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]

- Cabrol-Bass, D., & Chenon, C. (1959). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 37(6), 1012-1027.

- Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.

-

ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

- Glish, G. L., & Tichy, S. E. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1918-1926.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183.

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

- Prakash, G. K. S., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Containing Stereogenic Centers. The Journal of Organic Chemistry, 80(2), 1035-1046.

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]

Sources

A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality

<An In-depth Technical Guide to the Purity Analysis of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride >

Abstract

The hydrochloride salt of 2-(3-(trifluoromethyl)phenyl)propan-2-amine is a crucial amine derivative in pharmaceutical development. Its therapeutic efficacy and safety are intrinsically linked to its purity profile. This technical guide provides a comprehensive framework for the robust purity analysis of this active pharmaceutical ingredient (API). We will delve into the rationale behind a multi-faceted analytical approach, detailing validated methodologies and offering insights honed from extensive experience in the field. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.

Introduction: The Criticality of Purity in Pharmaceutical Amines

This compound belongs to a class of compounds whose biological activity is highly dependent on its structural integrity. Even minute quantities of impurities can alter the drug's pharmacological and toxicological profile, potentially compromising patient safety and therapeutic outcomes.[1][2] Therefore, a rigorous and comprehensive purity analysis is not merely a quality control measure but a fundamental aspect of drug development and manufacturing.

The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][3][4][5][6] These guidelines categorize impurities into organic, inorganic, and residual solvents, each requiring a tailored analytical strategy.[1][4] This guide will primarily focus on organic impurities, which can arise from the manufacturing process (starting materials, by-products, intermediates) or degradation of the drug substance.[1][4]

Understanding the Impurity Landscape

A thorough understanding of the synthetic route is paramount to predicting and identifying potential process-related impurities. The synthesis of this compound can give rise to a variety of impurities, including:

-

Starting Material Carryover: Incomplete reaction of starting materials such as 3-(trifluoromethyl)aniline.

-

Isomeric Impurities: Positional isomers like 2-(2-(trifluoromethyl)phenyl)propan-2-amine or 2-(4-(trifluoromethyl)phenyl)propan-2-amine may be present.

-

By-products of Synthesis: Unintended reaction products formed during the synthesis.

-

Degradation Products: Impurities formed due to exposure to light, heat, or humidity.

A Multi-Modal Analytical Strategy: The Cornerstone of Confidence

No single analytical technique can provide a complete picture of a drug substance's purity. A multi-modal approach, leveraging the strengths of various analytical methodologies, is essential for a comprehensive and reliable assessment. This guide will focus on a core suite of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for the separation, identification, and quantification of non-volatile organic impurities in pharmaceutical substances.[2][7][8] Its versatility and sensitivity make it an indispensable tool in any quality control laboratory.

The "Why": Rationale for HPLC Method Selection

For a basic compound like 2-(3-(trifluoromethyl)phenyl)propan-2-amine, a reversed-phase HPLC method is typically the most effective.[8][9] The choice of a C18 column provides a good balance of hydrophobicity for retaining the analyte and its potential impurities.[7] The use of a mixed-mode column, combining reversed-phase and cation-exchange properties, can offer enhanced selectivity for polar, basic compounds.[9] The mobile phase composition, particularly the pH and organic modifier concentration, is critical for achieving optimal separation.

Experimental Protocol: A Validated HPLC-UV Method

This protocol outlines a robust starting point for the purity analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector.[7]

Chromatographic Conditions:

-

Column: Reversed-phase C18, 150 mm x 4.6 mm, 2.6 µm particle size, or equivalent.[7][10]

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) is often employed to resolve impurities with a wide range of polarities.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm - 340 nm, with an optimal wavelength determined by analyzing the UV spectrum of the main compound.[10]

-

Injection Volume: 5 µL.[10]

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable diluent.

-

Prepare working standard solutions by diluting the stock solution to create a calibration curve.

-

Accurately weigh the sample and dissolve it in the diluent to a known concentration.

Data Analysis:

-

Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standard.

-

Calculate the percentage of each impurity relative to the main peak.

Visualizing the Workflow

Caption: Workflow for purity assessment using HPLC-UV.

Gas Chromatography (GC): A Complementary Approach for Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC is the preferred method for analyzing volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.[2] For amine-containing compounds like the one , derivatization is often necessary to improve their volatility and chromatographic behavior.[11][12][13]

The "Why": The Need for Derivatization in GC Analysis

Primary amines can exhibit poor peak shape and interact with the active sites in the GC system. Derivatization with reagents like heptafluorobutyric anhydride (HFBA) or 2,2,2-trichloroethyl chloroformate converts the polar amine group into a less polar, more volatile derivative, leading to improved chromatographic performance.[11][14]

Experimental Protocol: GC-MS for Trace Impurity Identification

This protocol provides a general framework for the GC-MS analysis of derivatized this compound.

Instrumentation:

Derivatization Procedure:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

-

Add the derivatizing agent (e.g., HFBA) and a catalyst if necessary.

-

Heat the mixture to complete the reaction.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

Chromatographic Conditions:

-

Column: A low-bleed, inert column such as an Rxi-5Sil MS is recommended for analyzing derivatized amines.[12]

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for targeted quantification of known impurities.

Data Presentation: Typical Impurity Profile

| Impurity Type | Potential Identity | Typical Reporting Threshold (ICH Q3A) |

| Organic Impurities | Starting Materials, By-products, Intermediates, Degradation Products | ≥ 0.05% |

| Residual Solvents | Varies based on solvent class and toxicity | Refer to ICH Q3C |

| Inorganic Impurities | Reagents, Ligands, Catalysts | N/A (controlled by other means) |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

When an unknown impurity is detected above the identification threshold (typically >0.10%), its structure must be elucidated.[1][3] MS and NMR are the primary tools for this purpose.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

MS provides information about the molecular weight of an impurity and its fragmentation pattern, which can be used to deduce its structure.[15][16][17] The trifluoromethyl group often gives rise to characteristic fragment ions.[15]

NMR Spectroscopy: The Gold Standard for Structure Confirmation

NMR spectroscopy provides detailed information about the connectivity of atoms in a molecule.[2][18] ¹H and ¹³C NMR are essential for confirming the structure of an impurity. For fluorinated compounds, ¹⁹F NMR is also a powerful tool.

Logical Relationship of Analytical Techniques

Caption: Logical flow for impurity identification and qualification.

Conclusion: A Commitment to Quality and Safety

The purity analysis of this compound is a multifaceted process that requires a deep understanding of analytical chemistry, synthetic organic chemistry, and regulatory guidelines. By employing a combination of powerful analytical techniques and a logical, science-driven approach, we can ensure the quality, safety, and efficacy of this important pharmaceutical compound. This commitment to scientific integrity is the bedrock of drug development and ultimately benefits patients worldwide.

References

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phentermine. Retrieved from [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate. Retrieved from [Link]

-

Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

-

ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

-

Oxford Academic. (2015, October 6). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Retrieved from [Link]

-

Journal of Analytical Toxicology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy. Retrieved from [Link]

-

IIP Series. (n.d.). NOVEL RP - HPLC METHOD AND DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PHENTERMINE USING BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

-

Fluorine Notes. (2021, October). "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Retrieved from [Link]

-

Agilent. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]

-

SWGDRUG.org. (2000, June 30). PHENTERMINE. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC studies on the pharmacokinetics of phentermine and fenfluramine in brain and blood microdialysates after intraperitoneal administration to rats | Request PDF. Retrieved from [Link]

-

cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

-

PubMed. (1980, April 25). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

Sources

- 1. jpionline.org [jpionline.org]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. benchchem.com [benchchem.com]

- 8. iipseries.org [iipseries.org]

- 9. helixchrom.com [helixchrom.com]

- 10. cipac.org [cipac.org]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. academic.oup.com [academic.oup.com]

- 14. jfda-online.com [jfda-online.com]

- 15. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 16. researchgate.net [researchgate.net]

- 17. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Predicted Biological Activity of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. Due to a lack of direct experimental data on this specific molecule in publicly accessible literature, this guide synthesizes information from its closest structural analogs, namely fenfluramine and its primary metabolite norfenfluramine. Through a detailed examination of structure-activity relationships, this document projects the compound's likely interactions with key neurological targets. The primary focus is on its potent activity as a monoamine transporter substrate, particularly for the serotonin transporter (SERT), and its potential secondary role as a Trace Amine-Associated Receptor 1 (TAAR1) agonist. This guide offers a robust, data-driven framework for initiating research and development programs centered on this compound, complete with hypothesized mechanisms of action, comparative pharmacological data, and detailed experimental protocols for validation.

Introduction and Chemical Identity

This compound is a synthetic compound belonging to the phenethylamine class. Its structure is characterized by a propane-2-amine backbone attached to a phenyl ring substituted with a trifluoromethyl group at the meta-position. The hydrochloride salt form enhances its stability and solubility for experimental use.

Chemical Structure:

-

IUPAC Name: 2-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride[1]

-

Molecular Formula: C₁₀H₁₃ClF₃N[2]

-

Molecular Weight: 253.69 g/mol

The trifluoromethyl group is a key feature, as it is a strong electron-withdrawing group that significantly influences the compound's lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. The core structure is highly analogous to well-characterized pharmacological agents, allowing for a predictive analysis of its biological activity.

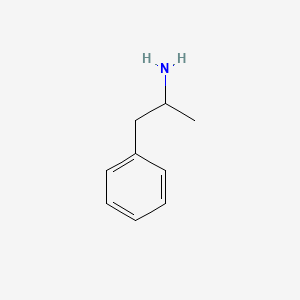

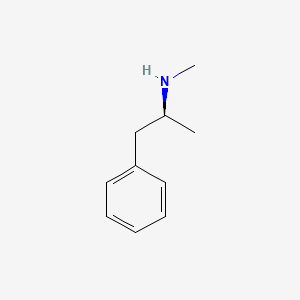

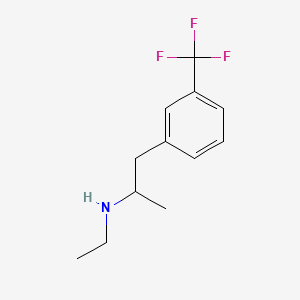

Predicted Primary Mechanism of Action: Monoamine Transporter Substrate

Based on the extensive data available for its structural analogs, fenfluramine (N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine) and norfenfluramine (1-(3-(trifluoromethyl)phenyl)propan-2-amine), the primary biological activity of this compound is predicted to be a substrate for monoamine transporters, with a pronounced selectivity for the serotonin transporter (SERT).[3][4][5]

As a substrate-type releasing agent, the compound is expected to be transported into the presynaptic neuron by SERT.[3][5] Once inside, it is predicted to disrupt the vesicular storage of serotonin via interaction with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic serotonin levels.[3] This, in turn, promotes the reverse transport of serotonin through SERT into the synaptic cleft, significantly elevating extracellular serotonin concentrations.[3][5]

While a primary interaction with SERT is anticipated, activity at the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT) is also plausible, albeit with lower potency.[6]

Comparative Pharmacological Data of Structural Analogs

The following table summarizes the in vitro activity of fenfluramine and norfenfluramine at monoamine transporters. This data provides a quantitative basis for predicting the potency of this compound.

| Compound | Transporter | Assay Type | Parameter | Value (nM) |

| (+)-Fenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 52[6] |

| NET | [³H]NE Release | EC₅₀ | 302[6] | |

| (-)-Fenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 147[6] |

| (+)-Norfenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 59[6] |

| NET | [³H]NE Release | EC₅₀ | 73[6] | |

| (-)-Norfenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 287[6] |

| 2-(3-(Trifluoromethyl)phenyl)propan-2-amine HCl | SERT, NET, DAT | - | - | Data not available |

Note: Lower EC₅₀ values indicate higher potency.

Predicted Secondary Mechanism of Action: TAAR1 Agonism

A secondary, but potentially significant, mechanism of action for this compound is its predicted agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.

Activation of TAAR1 is known to influence the activity of monoamine transporters.[7] Specifically, TAAR1 agonism can lead to the phosphorylation of DAT, which can result in its internalization or reverse transport (efflux) of dopamine. While the direct interaction of norfenfluramine with human TAAR1 has been reported as weak, the structural class of trifluoromethyl-substituted phenethylamines are known to interact with this receptor. Therefore, it is plausible that this compound may exhibit some degree of TAAR1 agonist activity, which could synergize with its primary action as a monoamine releasing agent.

TAAR1 Signaling Pathway

The diagram below illustrates the putative signaling cascade following TAAR1 activation by an agonist like this compound.

Caption: Putative TAAR1 signaling cascade initiated by the compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenethylamines is highly dependent on their structural features:

-

Trifluoromethyl Group Position: The meta-position of the trifluoromethyl group, as seen in fenfluramine and norfenfluramine, is crucial for potent serotonin-releasing activity.

-

N-Alkylation: The degree of substitution on the amine nitrogen influences potency and selectivity. Norfenfluramine (a primary amine) is a more potent norepinephrine and dopamine releaser than fenfluramine (a secondary amine).[8] The N,N-dimethyl substitution in this compound (a tertiary amine) is likely to further modulate its activity, potentially altering its selectivity profile for SERT, NET, and DAT. General SAR trends for monoamine transporter ligands suggest that increased N-alkylation can decrease potency at DAT and NET while retaining or slightly decreasing potency at SERT.[8]

Potential Therapeutic Implications